molecular formula C19H20F3N5O3 B2628626 N-methyl-6-oxo-N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 1235022-56-6

N-methyl-6-oxo-N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxamide

Katalognummer B2628626
CAS-Nummer: 1235022-56-6
Molekulargewicht: 423.396
InChI-Schlüssel: QZECTWOVJXFETR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-6-oxo-N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H20F3N5O3 and its molecular weight is 423.396. The purity is usually 95%.
BenchChem offers high-quality N-methyl-6-oxo-N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-6-oxo-N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Chemical research has focused on synthesizing novel heterocyclic compounds with potential hypertensive activity. One study presented the synthesis of various 1,2,4‐oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one Moiety, which are anticipated to exhibit enhanced hypertensive effects (Kumar & Mashelker, 2007).

Biological Evaluation and QSAR Studies

A research effort synthesized and evaluated twenty-six novel derivatives of 6-oxo-pyridine-3-carboxamide for their antimicrobial and antifungal properties. The study also conducted 2D QSAR studies to correlate observed activity with the binding mode and molecular properties controlling their activities, revealing that some derivatives displayed broad-spectrum antibacterial activity and were equipotent to reference drugs against certain bacteria and fungi (El-Sehrawi et al., 2015).

Antimicrobial and Antifungal Applications

Some compounds synthesized from 6-oxo-pyridine-3-carboxamide derivatives have shown significant antimicrobial and antifungal activities. These compounds, after undergoing specific chemical reactions, demonstrated potency against certain bacterial strains and fungi comparable to standard drugs like Ampicillin, Gentamicin, and Amphotericin B. Their potential as antimicrobial and antifungal agents was further supported by their equipotency to these reference drugs in various tests, signifying their relevance in medical and pharmaceutical research (Shindikar & Viswanathan, 2005).

Drug Discovery and Optimization

Glycine Transporter 1 Inhibition

In the field of neuroscience, research led to the identification of a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound, featuring structural diversity, was optimized using central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline, showing promising results in increasing cerebrospinal fluid concentration of glycine in rats, indicating its potential in neurological therapeutic applications (Yamamoto et al., 2016).

Process Selection for CGRP Receptor Inhibition

Another intriguing study explored the synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist. The researchers developed a convergent, stereoselective, and economical synthesis for the compound, highlighting the process challenges and comparing different synthesis routes. This compound has implications in treating conditions like migraines and highlights the importance of process optimization in drug development (Cann et al., 2012).

Eigenschaften

IUPAC Name

N-methyl-6-oxo-N-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O3/c1-25(18(30)13-2-5-16(28)24-10-13)12-17(29)27-8-6-26(7-9-27)15-4-3-14(11-23-15)19(20,21)22/h2-5,10-11H,6-9,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZECTWOVJXFETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 49677602

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.